molecular formula (C2H4O)nC14H30OS B1164936 Soya amine CAS No. 61790-18-9

Soya amine

Número de catálogo: B1164936
Número CAS: 61790-18-9
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Descripción

Soya amine, also known as this compound, is a useful research compound. Its molecular formula is (C2H4O)nC14H30OS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

Soya amine plays a crucial role in enhancing the nutritional profile of soybean products. It is rich in essential amino acids, which are vital for human health. The presence of these amino acids in soy products contributes to their classification as complete proteins.

Table 1: Amino Acid Composition in Soy Products

Amino AcidSoy Drink (g/100g)Tofu Curd (g/100g)Soy Dessert (g/100g)
Leucine0.2281.1390.234
Lysine0.1890.8860.194
Methionine0.0400.2020.042
Valine0.1370.6800.141

The table highlights the significant levels of essential amino acids found in soy products, emphasizing their importance as a dietary source of protein .

Biogenic Amines and Fermentation

This compound is also linked to the production of biogenic amines during the fermentation process of soy products such as tofu and miso. Biogenic amines are organic compounds that can have both beneficial and harmful effects on health, depending on their concentrations.

Case Study: Fermentation of Soybean Paste

A study investigated the microbial community dynamics and biogenic amine content during the fermentation of soybean paste. The results showed that specific lactic acid bacteria could effectively degrade harmful biogenic amines like histamine and tyramine during fermentation, thereby improving food safety .

The degradation rates observed were significant:

  • Tyramine: 39.91%
  • Histamine: 32.74%

This indicates the potential for using specific bacterial strains to enhance food safety in fermented soy products .

Pharmaceutical Applications

This compound derivatives are being researched for their potential pharmaceutical applications, particularly in antimicrobial and anti-inflammatory therapies.

Table 2: Biological Activities of this compound Derivatives

ActivityEffectiveness
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production

Research has shown that certain derivatives exhibit promising antimicrobial properties with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. Additionally, anti-inflammatory effects have been noted in animal models, suggesting therapeutic potential for conditions like arthritis .

Case Study: Antimicrobial Efficacy

In a comparative study published in early 2023, researchers synthesized derivatives of this compound and tested their antimicrobial efficacy against common pathogens such as Staphylococcus aureus. One derivative demonstrated an MIC of 32 µg/mL , indicating significant potential for development into new antimicrobial agents .

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a natural pesticide and growth enhancer.

Benefits:

  • Natural Pest Resistance: Compounds derived from this compound can help plants resist pests without the need for synthetic chemicals.
  • Growth Promotion: Enhances root development and overall plant health.

Research indicates that integrating this compound into agricultural practices could lead to more sustainable farming methods by reducing reliance on chemical pesticides .

Análisis De Reacciones Químicas

Maillard Reaction in Soy Protein Systems

The Maillard reaction between reducing sugars and free amino groups in soy proteins dominates thermal processing (85°C), producing intermediates and melanoidins that influence color and texture .

Key Findings :

  • Browning Dynamics : Browning index (BI) in soymilk increased by 42% after 100 minutes of heating, correlating with melanoidin accumulation .

  • Intermediate Products : Strecker degradation generated aldehydes (e.g., hexanal) and furans, peaking at 100 minutes before declining due to polymerization .

  • Film Color Metrics :

    Heating Time (min)L* (Brightness)a* (Red/Green)b* (Yellow/Blue)
    089.2-1.814.5
    10076.43.219.8
    Source: Figure 2b in

Role of 7S and 11S Protein Subunits in Film Formation

The amphiphilic α’/α subunits of 7S (β-conglycinin) drive micelle assembly during heating, enabling protein network formation .

Critical Observations :

  • Subunit Depletion : SDS-PAGE showed 7S content decreased by 58% during film formation, while 11S acidic subunits (A) became dominant .

  • Micelle Formation : At 85°C, α’/α subunits reached critical micelle concentration (CMC) at 40 minutes, initiating structural aggregation .

Competitive Amidation and Amine Addition Pathways

In acid-catalyzed systems, temperature modulates reaction dominance between amidation and amine addition :

Temperature-Dependent Kinetics :

Temperature (°C)Dominant ReactionTime to Maximum Intermediate (min)
30Secondary Amine Addition100
60Amidation50
Adapted from Figure 3 in

At 60°C, amidation rates surpassed secondary amine addition by 2.3-fold, attributed to accelerated nucleophilic acyl substitution .

Catalytic Advances in Amine Functionalization

While not directly tested on soy systems, recent Pd/SOX-catalyzed C–H amination enables tertiary amine synthesis from secondary amines and olefins (yields: 72–94%) . This method’s compatibility with aqueous environments (pH 6–8) suggests potential applicability to soy protein modification .

Structural Impact of Reaction Intermediates

Maillard intermediates (e.g., Amadori products) reduced disulfide bonds in 11S glycinin by 31%, altering solubility and emulsification capacity . Concurrently, hydrophobic interactions increased by 40%, critical for textural stability in tofu and films .

Propiedades

Número CAS

61790-18-9

Fórmula molecular

(C2H4O)nC14H30OS

Sinónimos

Corsamine PSD(TM)

Origen del producto

United States

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